3,4,5-Trifluorobenzaldehído

Descripción general

Descripción

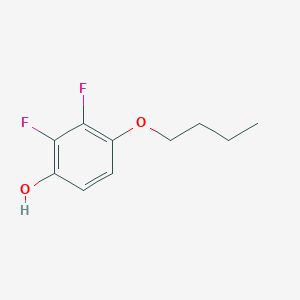

3,4,5-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is a clear, colorless to slightly yellow liquid that is used as an intermediate in organic synthesis. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, specifically at the 3, 4, and 5 positions, and an aldehyde group at the 1 position.

Aplicaciones Científicas De Investigación

3,4,5-Trifluorobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Safety and Hazards

3,4,5-Trifluorobenzaldehyde is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Repr. 1B - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and toxic if swallowed . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

The mode of action of 3,4,5-Trifluorobenzaldehyde is largely dependent on the specific reaction it is involved in. As a building block in chemical synthesis, it can participate in a variety of reactions, forming bonds with other molecules and changing its structure to create new compounds .

Biochemical Pathways

The biochemical pathways affected by 3,4,5-Trifluorobenzaldehyde are diverse and depend on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of 3,4,5-tris(methylthio)benzaldehyde . The downstream effects of these pathways would be determined by the specific roles of the synthesized compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4,5-Trifluorobenzaldehyde are not well-studied. As a small, relatively nonpolar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on the specific biochemical context .

Result of Action

As a building block in chemical synthesis, its effects are largely determined by the properties of the compounds it is used to create .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trifluorobenzaldehyde. For example, it is sensitive to air , which could affect its stability and reactivity. Furthermore, the pH, temperature, and presence of other chemicals in the environment can influence its reactivity and the outcomes of the reactions it participates in .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of its use in the synthesis of other compounds .

Cellular Effects

It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its role in the synthesis of other bioactive compounds .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of varying dosages of 3,4,5-Trifluorobenzaldehyde in animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3,4,5-Trifluorobenzaldehyde typically involves the fluorination of aromatic carbonyl compounds. One common method is the reaction of the corresponding aromatic carboxylic aldehyde with a fluorinating reagent such as sodium trifluoride (NaF) and hydrofluoric acid (HF) .

Industrial Production Methods: In industrial settings, the production of 3,4,5-Trifluorobenzaldehyde may involve more scalable and efficient processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Análisis De Reacciones Químicas

Types of Reactions: 3,4,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

Oxidation: 3,4,5-Trifluorobenzoic acid.

Reduction: 3,4,5-Trifluorobenzyl alcohol.

Substitution: Products depend on the nucleophile used, such as 3,4,5-trifluoroaniline when using ammonia.

Comparación Con Compuestos Similares

- 2,4,5-Trifluorobenzaldehyde

- 3,5-Difluorobenzaldehyde

- 2,3,4,5,6-Pentafluorobenzaldehyde

Comparison: 3,4,5-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. For example, 2,4,5-Trifluorobenzaldehyde has a different substitution pattern, which can lead to variations in its chemical behavior and applications. Similarly, 2,3,4,5,6-Pentafluorobenzaldehyde, with all positions on the benzene ring substituted by fluorine, exhibits distinct properties and uses compared to 3,4,5-Trifluorobenzaldehyde .

Propiedades

IUPAC Name |

3,4,5-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAVHUUABUFSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380308 | |

| Record name | 3,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132123-54-7 | |

| Record name | 3,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

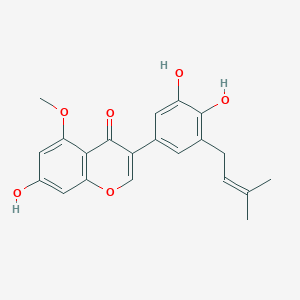

Q1: What is the role of 3,4,5-Trifluorobenzaldehyde in the synthesis of the anticancer biscoumarin derivative?

A1: 3,4,5-Trifluorobenzaldehyde serves as a crucial building block in the synthesis of the biscoumarin derivative, 3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), denoted as C35 in the study []. It reacts with 4-hydroxycoumarin through a condensation reaction, forming a methylene bridge between two coumarin units. This bridge incorporates the 3,4,5-trifluorophenyl group into the final biscoumarin structure, potentially influencing its physicochemical properties and biological activity.

Q2: Does the study investigate the structure-activity relationship (SAR) of the biscoumarin derivative concerning the 3,4,5-trifluorophenyl group?

A2: While the study highlights the successful synthesis and anticancer activity of the biscoumarin derivative containing the 3,4,5-trifluorophenyl group, it doesn't delve into a detailed SAR analysis []. Further research exploring modifications to this group and their impact on anticancer activity would be valuable. Such studies could involve substituting the fluorine atoms with other halogens or varying their positions on the phenyl ring to determine the influence on potency, selectivity, and pharmacokinetic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

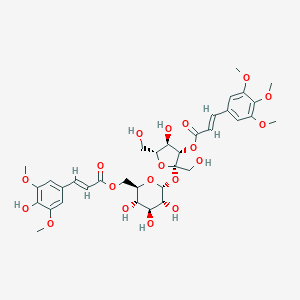

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)